2-Bromo-5-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with a bromine atom at the second position and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylquinoline can be achieved through various methods. One common approach involves the bromination of 5-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and reduced reaction times . Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding quinoline derivatives with functional groups like carboxylic acids or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted quinolines
- Oxidized quinoline derivatives
- Biaryl compounds
Scientific Research Applications
2-Bromo-5-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The bromine and methyl substituents can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the bromine substituent, leading to different reactivity and applications.
5-Bromoquinoline: Lacks the methyl group, affecting its chemical properties and biological activity.
8-Bromo-5-methylquinoline: Has a bromine atom at the eighth position instead of the second position, resulting in distinct chemical behavior.
Uniqueness: 2-Bromo-5-methylquinoline’s unique combination of bromine and methyl substituents provides it with distinct reactivity and potential applications compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H8BrN |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
2-bromo-5-methylquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3 |
InChI Key |
JLUGZSLNMLDVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.